![molecular formula C13H16O2 B14266572 (2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one CAS No. 174173-20-7](/img/structure/B14266572.png)
(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one is a chiral compound with a cyclohexanone core structure It features a hydroxyl group and a phenyl group attached to the second carbon of the cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and chiral recognition.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(S)-hydroxy(phenyl)methyl]cyclohexan-1-one: The enantiomer of the compound with similar chemical properties but different biological activity.
Cyclohexanone: The parent compound without the hydroxyl and phenyl groups.
Phenylcyclohexanol: A related compound with a hydroxyl group attached to the cyclohexane ring.
Uniqueness
(2R)-2-[®-hydroxy(phenyl)methyl]cyclohexan-1-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
174173-20-7 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2/t11-,13-/m0/s1 |
InChI-Schlüssel |
YQBZNNFVXOBDSJ-AAEUAGOBSA-N |
Isomerische SMILES |
C1CCC(=O)[C@H](C1)[C@H](C2=CC=CC=C2)O |
Kanonische SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


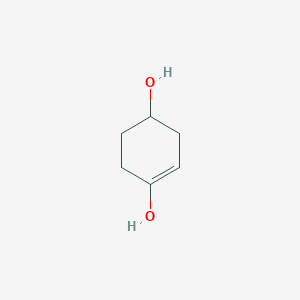
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
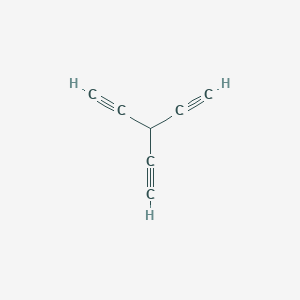

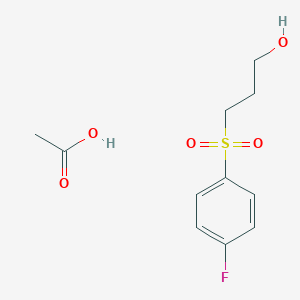
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
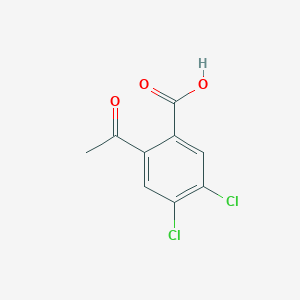
![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
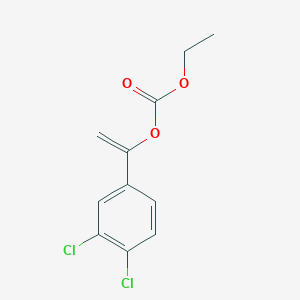
![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

